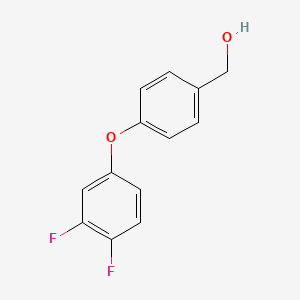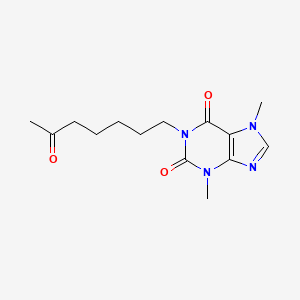
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methyl group at the fourth position of the proline ring, which significantly influences its chemical properties and biological activities. It is widely used in various fields, including organic synthesis, medicinal chemistry, and peptide research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylproline methyl ester typically involves the protection of the amino group of proline, followed by the introduction of a methyl group at the fourth position. One common method is the use of Evans asymmetric alkylation, which provides high stereoselectivity. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide (MeI) as the methylating agent .
Industrial Production Methods: Industrial production of 4-methylproline methyl ester may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor in the synthesis of bioactive peptides and proteins.
Medicine: It is involved in the development of therapeutic agents, including potential anticancer and antiviral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-methylproline methyl ester involves its incorporation into peptides and proteins, where it influences their structure and function. The presence of the methyl group at the fourth position can affect the folding and stability of peptides, thereby modulating their biological activity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyproline methyl ester: Similar in structure but with a hydroxyl group instead of a methyl group.
4-Fluoroproline methyl ester: Contains a fluorine atom at the fourth position.
4-Oxoproline methyl ester: Features a keto group at the fourth position.
Uniqueness: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group, which imparts distinct chemical and biological properties. Its high stereoselectivity and versatility in synthetic applications make it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl 4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(8-4-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
SYHDOELXGHCIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Chlorobenzylidene amino)oxy] acetic acid](/img/structure/B8469668.png)












